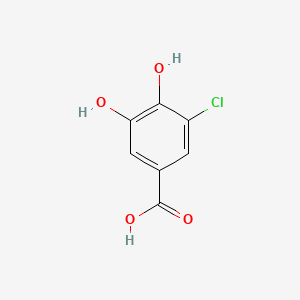

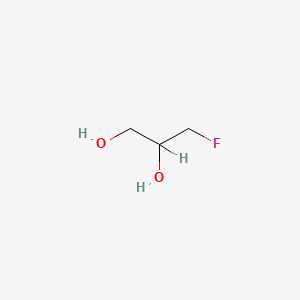

5-Chloro-2-(2,3-dihydro-1H-indol-1-YL)aniline

Vue d'ensemble

Description

The compound "5-Chloro-2-(2,3-dihydro-1H-indol-1-yl)aniline" is a derivative of aniline, which is a pivotal scaffold in medicinal chemistry due to its presence in many pharmacologically active molecules. Although the specific compound is not directly studied in the provided papers, the research on related aniline derivatives and their synthesis, molecular structure, and chemical reactions can offer insights into the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of aniline derivatives is a topic of interest in the field of organic chemistry. For instance, the facile synthesis of 2-arylindoles from anilines using palladium-catalyzed indole cyclization is a key reaction that demonstrates the versatility of anilines as precursors for more complex structures . Similarly, the synthesis of 2-chloro-4-aminophenol from 3,4-dichloronitrobenzene, followed by an addition reaction to produce a chloro-aniline derivative, shows the potential for creating chlorinated aniline compounds with specific substituents .

Molecular Structure Analysis

The molecular structure and vibrational characteristics of aniline derivatives can be profoundly influenced by the presence of substituents. For example, the study of 2-chloro-5-(trifluoromethyl) aniline revealed the impact of chlorine and trifluoromethyl groups on the vibrational wavenumbers of the molecule . Such studies are crucial for understanding the electronic structure and reactivity of chlorinated aniline derivatives, which can be extrapolated to the compound of interest.

Chemical Reactions Analysis

The reactivity of aniline derivatives can vary significantly depending on the nature and position of substituents on the aromatic ring. The reactions of 5-substituted-2,3-dichloronaphthoquinones with aniline, resulting in the formation of two isomers, highlight the influence of substituents on the reactivity of aniline compounds . This information is valuable when considering the potential chemical reactions involving "this compound."

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives can be deduced from their molecular structure and the nature of their substituents. The electrochemical synthesis of a polymer based on an aniline derivative demonstrates the potential for such compounds to be used in applications like dye-sensitized solar cells, indicating good electrical conductivity and photovoltaic properties . These properties are essential for understanding the behavior of "this compound" in various environments and applications.

Orientations Futures

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biological context.

Biochemical Pathways

Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Analyse Biochimique

Biochemical Properties

It has been found that this compound potently inhibited RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . This suggests that 5-Chloro-2-(2,3-dihydro-1H-indol-1-YL)aniline may interact with enzymes such as RIPK1 and potentially other biomolecules.

Cellular Effects

This compound has been shown to efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This suggests that this compound may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been shown to inhibit RIPK1, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

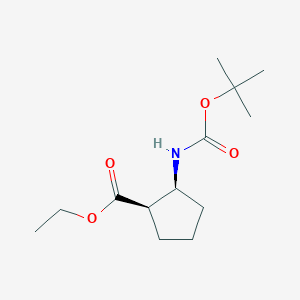

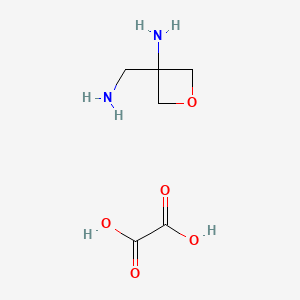

IUPAC Name |

5-chloro-2-(2,3-dihydroindol-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2/c15-11-5-6-14(12(16)9-11)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAJNOKCIHYKPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide](/img/structure/B3022061.png)